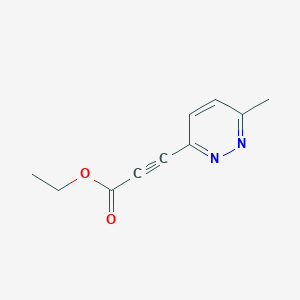
5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Overview
Description
5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the CAS Number: 2060024-44-2 . It has a molecular weight of 251.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride . The InChI code for this compound is 1S/C10H14N2O.2ClH/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9;;/h2-3,6,9,11H,4-5,7H2,1H3;2*1H .Scientific Research Applications
Neuroscience
5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride: is a compound that can be utilized in neuroscience research due to its potential effects on neurological pathways. It may serve as a tool for studying neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors .
Pharmacology
In pharmacology, this compound could be investigated for its pharmacokinetics and pharmacodynamics. It might be used to explore its interaction with various biological targets, which could lead to the development of new therapeutic agents .
Biochemistry
Biochemists might explore 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride for its role in enzymatic reactions or metabolic pathways. Its influence on protein-ligand interactions could also be a significant area of study .
Material Science
The compound’s properties might make it suitable for material science applications, such as the development of novel organic materials with specific electrical or optical characteristics .
Analytical Chemistry
In analytical chemistry, 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride could be used as a standard or reagent in the development of new analytical methods for detecting or quantifying biological molecules .
Environmental Science
Environmental scientists could study the compound’s behavior in different ecosystems, its degradation products, and its potential impact on the environment. It could also be used in the development of sensors for environmental monitoring .
Safety and Hazards
properties
IUPAC Name |
5-methyl-2-pyrrolidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9;;/h2-3,6,9,11H,4-5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSLCTGKXCBRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1484988.png)
![4-[4-Azido-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B1484989.png)
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1484990.png)
![4-[(4-Chlorophenoxy)methyl]piperidine HCl](/img/structure/B1484991.png)


![1-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484996.png)
![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1485000.png)

![1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride](/img/structure/B1485003.png)

![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485006.png)
![(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485009.png)